molecular formula C19H18N2O3S2 B2513563 N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide CAS No. 2379993-96-9

N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-ethoxyphenyl)ethanediamide

Cat. No.: B2513563
CAS No.: 2379993-96-9
M. Wt: 386.48
InChI Key: WQORFOMHECARDG-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide is a synthetic organic compound that features a bithiophene core and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.

    Attachment of the Ethanediamide Linkage: The ethanediamide linkage is introduced through a reaction between the bithiophene core and an appropriate diamine under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a substitution reaction, often using a suitable halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the amide groups.

    Substitution: Substitution reactions may occur at the aromatic rings or the ethanediamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenated reagents or organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound’s bithiophene core makes it a candidate for use in organic semiconductors and conductive polymers.

    Materials Science: It may be used in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Drug Development: The ethanediamide linkage and aromatic groups suggest potential as a pharmacophore in drug design.

    Biological Probes: It could be used in the development of probes for biological imaging or diagnostics.

Industry

    Polymer Science: The compound may be used in the synthesis of novel polymers with specific mechanical or thermal properties.

    Catalysis: It could serve as a ligand in catalytic processes.

Mechanism of Action

The mechanism of action for N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide would depend on its specific application. In organic electronics, it may function by facilitating charge transport through its conjugated system. In medicinal chemistry, it could interact with biological targets through hydrogen bonding, π-π interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-methoxyphenyl)ethanediamide
  • N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-chlorophenyl)ethanediamide

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-N’-(2-ethoxyphenyl)ethanediamide is unique due to the presence of the ethoxy group, which may influence its electronic properties and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-17-6-4-3-5-16(17)21-19(23)18(22)20-10-15-9-14(12-26-15)13-7-8-25-11-13/h3-9,11-12H,2,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQORFOMHECARDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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